

Application Notes and Protocols for the Analytical Quantification of Ravidasvir Hydrochloride

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Compound of Interest

Compound Name: *Ravidasvir hydrochloride*

Cat. No.: *B610419*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **Ravidasvir hydrochloride** in various matrices. The protocols are based on validated methods published in peer-reviewed literature, ensuring reliability and reproducibility for research, quality control, and pharmacokinetic studies.

Overview of Analytical Methods

The quantification of Ravidasvir, a potent NS5A inhibitor for the treatment of Hepatitis C, is crucial for drug development, formulation analysis, and clinical monitoring.^[1] Several analytical techniques have been successfully employed for its determination, each offering distinct advantages in terms of sensitivity, selectivity, and application. This document details two primary methods: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for bioanalysis and a cost-effective Spectrofluorimetric method for quantification in plasma. Additionally, a general High-Performance Liquid Chromatography (HPLC) protocol, adapted from methodologies for similar antiviral agents, is provided for routine analysis in pharmaceutical formulations.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from validated analytical methods for Ravidasvir, providing a clear comparison of their performance characteristics.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters[2][3]

Parameter	Value
Linearity Range	0.5 - 600 ng/mL
Correlation Coefficient (r^2)	≥ 0.997
Lower Limit of Quantification (LLOQ)	0.5 ng/mL
Accuracy (RE%)	92.53% - 107.25%
Precision (RSD%)	$\leq 9.74\%$
Recovery	92.53% - 107.25%
Internal Standard	Aciclovir

Table 2: Spectrofluorimetric Method Parameters[4][5]

Parameter	Value
Linearity Range	2.5 - 200 ng/mL
Correlation Coefficient (r)	0.9999
Lower Limit of Detection (LLOD)	0.840 ng/mL
Accuracy (RE%)	95.34% - 102.29%
Precision (RSD%)	$< 3.59\%$
Recovery	93.12% - 96.26%
Emission Wavelength (λ_{em})	412 nm
Excitation Wavelength (λ_{ex})	335 nm

Experimental Protocols

LC-MS/MS Method for Quantification of Ravidasvir in Rat Plasma

This protocol describes a sensitive and validated LC-MS/MS method for the simultaneous quantification of Ravidasvir and Sofosbuvir in rat plasma.[\[2\]](#)[\[3\]](#)

3.1.1. Materials and Reagents

- **Ravidasvir Hydrochloride** (Reference Standard)
- Aciclovir (Internal Standard)
- Acetonitrile (HPLC Grade)
- Ammonium formate (Analytical Grade)
- Formic Acid (Analytical Grade)
- Ultrapure Water
- Rat Plasma (Blank)

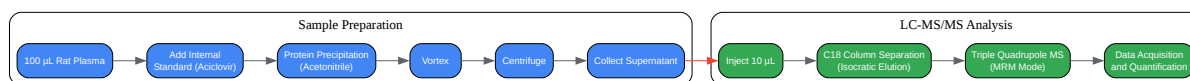
3.1.2. Chromatographic Conditions

- LC System: Agilent 1200 Series or equivalent
- Mass Spectrometer: Agilent 6410 Triple Quadrupole or equivalent
- Column: Eclipse plus C18 (50 mm × 2.1 mm, 1.8 µm)[\[3\]](#)
- Mobile Phase: 10 mM Ammonium Formate : Acetonitrile (61:39, v/v), pH adjusted to 4.0[\[3\]](#)
- Flow Rate: 0.25 mL/min[\[3\]](#)
- Injection Volume: 10 µL
- Ionization Mode: Positive Multiple Reaction Monitoring (MRM)[\[3\]](#)

3.1.3. Preparation of Standard and Sample Solutions

- **Stock Solutions:** Prepare primary stock solutions of Ravidasvir and Aciclovir (Internal Standard) in a suitable solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.
- **Working Standard Solutions:** Prepare serial dilutions of the Ravidasvir stock solution with the mobile phase to create calibration standards ranging from 0.5 to 600 ng/mL.[2]
- **Plasma Sample Preparation (Protein Precipitation):**
 - To 100 µL of rat plasma, add the internal standard.
 - Add acetonitrile to precipitate the plasma proteins.
 - Vortex the mixture thoroughly.
 - Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
 - Collect the supernatant and inject it into the LC-MS/MS system.

3.1.4. Method Validation The method should be validated according to US-FDA bioanalytical method validation guidelines, assessing parameters such as accuracy, precision, linearity, selectivity, extraction recovery, matrix effect, and stability.[2]



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Caption: Workflow for Ravidasvir quantification in plasma by LC-MS/MS.

Microwell-Based Spectrofluorimetric Method for Quantification in Rat Plasma

This protocol details a rapid, sensitive, and economical 96-microwell-based spectrofluorimetric method for determining Ravidasvir concentrations in rat plasma.[4][5]

3.2.1. Materials and Reagents

- **Ravidasvir Hydrochloride** (Reference Standard)
- Ethanol (Spectroscopic Grade)
- Acetonitrile (HPLC Grade)
- Ultrapure Water
- Rat Plasma (Blank)
- 96-well microplates

3.2.2. Instrumentation

- Spectrofluorometer with microplate reading capability (e.g., FLUOstar Omega)
- Excitation Wavelength: 335 nm[4]
- Emission Wavelength: 412 nm[4]

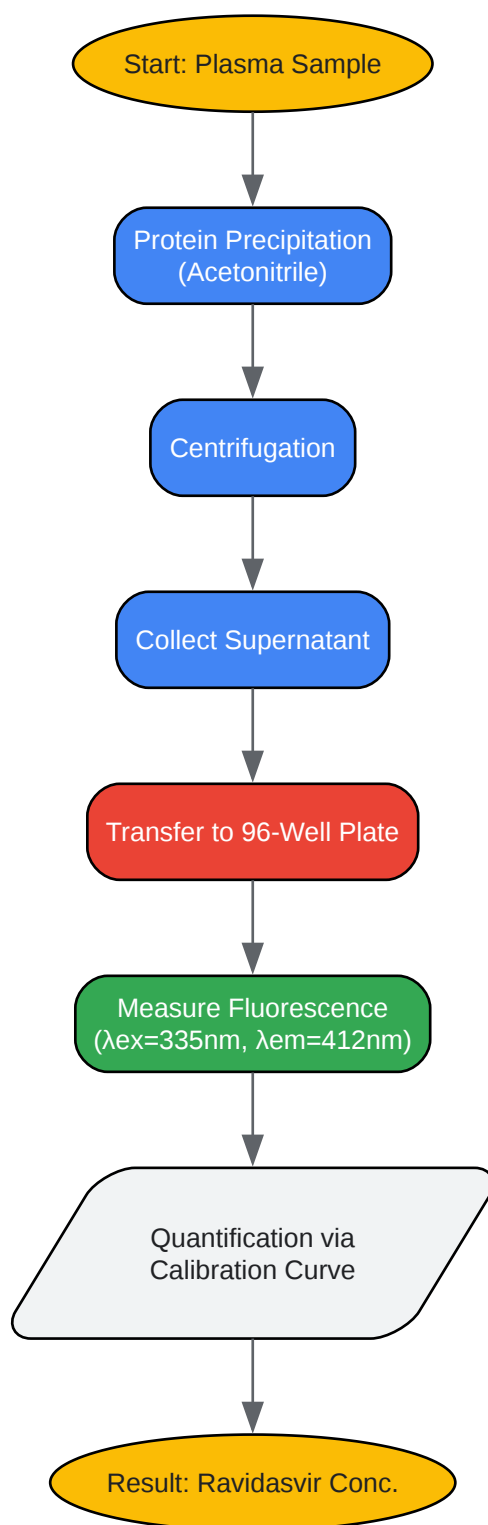
3.2.3. Preparation of Standard and Sample Solutions

- **Stock Solution:** Prepare a stock solution of Ravidasvir (100 µg/mL) in ethanol.
- **Working Standard Solutions:** Serially dilute the stock solution with ethanol to prepare working standards. Further dilute these with blank rat plasma to obtain calibration standards in the range of 2.5–200 ng/mL.[5]
- **Plasma Sample Preparation (One-Step Protein Precipitation):**
 - To a volume of rat plasma, add three volumes of acetonitrile to precipitate proteins.
 - Vortex the mixture for 1 minute.

- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the clear supernatant to a 96-well plate for analysis.

3.2.4. Measurement Procedure

- Pipette 200 μ L of the prepared standards and sample supernatants into the wells of the 96-well plate.
- Measure the fluorescence intensity at the specified excitation and emission wavelengths.
- Construct a calibration curve by plotting the fluorescence intensity against the corresponding Ravidasvir concentration.
- Determine the concentration of Ravidasvir in the unknown samples from the calibration curve.



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Caption: Protocol for spectrofluorimetric analysis of Ravidasvir.

General RP-HPLC Method for Quantification in Pharmaceutical Formulations

This protocol provides a general framework for developing a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the routine analysis of **Ravidasvir hydrochloride** in bulk drug and tablet formulations. This method is adapted from established protocols for similar antiviral agents like Daclatasvir.[\[6\]](#)[\[7\]](#)[\[8\]](#)

3.3.1. Materials and Reagents

- **Ravidasvir Hydrochloride** (Reference Standard)
- Acetonitrile (HPLC Grade)
- Orthophosphoric Acid (OPA) or Formic Acid (Analytical Grade)
- Ultrapure Water
- Methanol (HPLC Grade)

3.3.2. Proposed Chromatographic Conditions

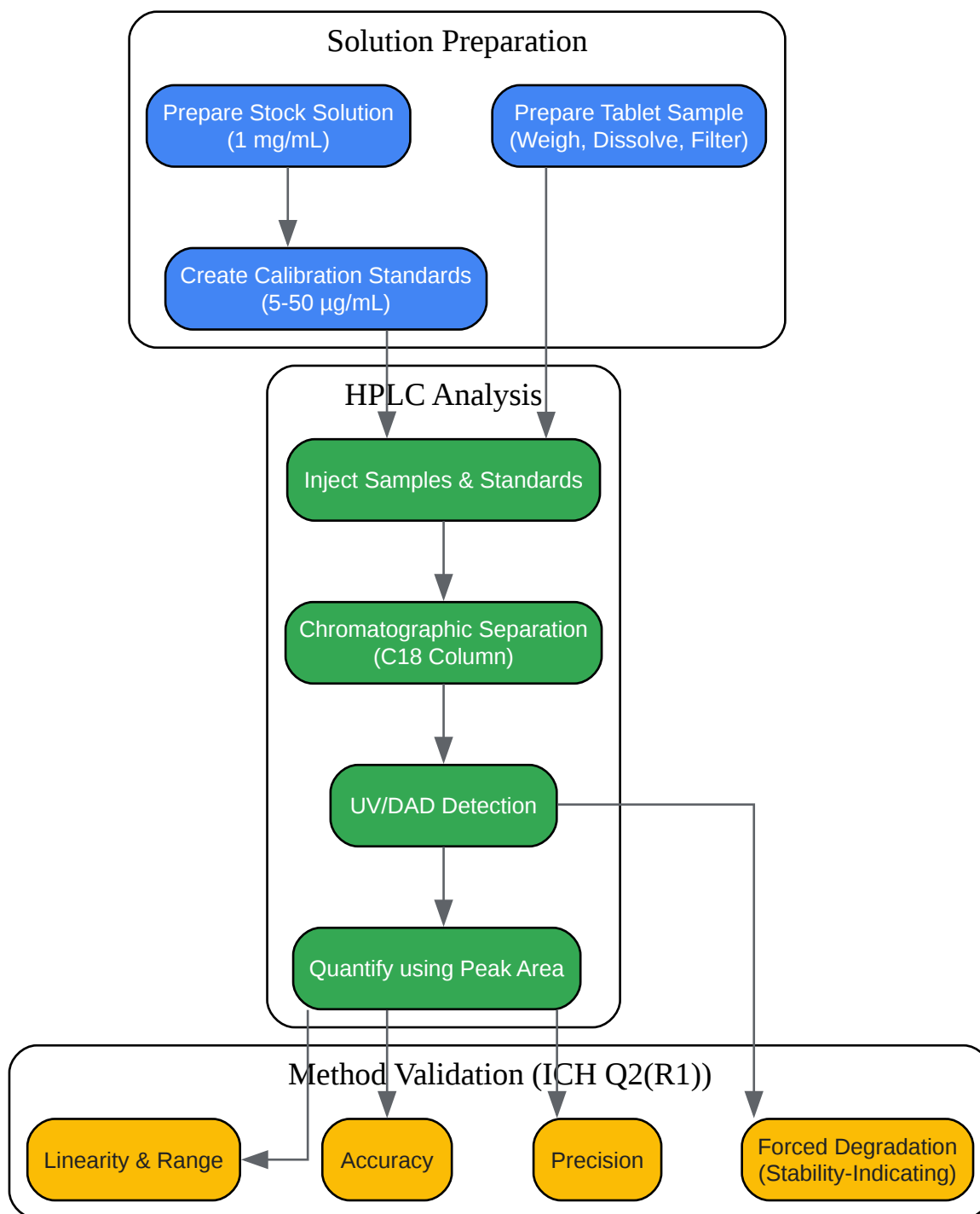
- HPLC System: Standard HPLC system with UV or DAD detector
- Column: C18 Column (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 μ m)[\[6\]](#)
- Mobile Phase: Acetonitrile and 0.05% Orthophosphoric Acid in water (e.g., 50:50 v/v). The ratio can be optimized.[\[6\]](#)
- Flow Rate: 1.0 mL/min (can be optimized)
- Detection Wavelength: To be determined by scanning the UV spectrum of Ravidasvir (a starting point could be around 315 nm, similar to other NS5A inhibitors).
- Injection Volume: 20 μ L
- Column Temperature: Ambient or controlled at 30°C

3.3.3. Preparation of Solutions

- Stock Solution: Accurately weigh and dissolve **Ravidasvir hydrochloride** in a suitable diluent (e.g., methanol or a mixture of mobile phase components) to obtain a stock solution of 1 mg/mL.
- Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover a linear range (e.g., 5-50 µg/mL).
- Sample Preparation (Tablets):
 - Weigh and finely powder at least 20 tablets.
 - Accurately weigh a portion of the powder equivalent to a single dose of Ravidasvir.
 - Transfer to a volumetric flask and add the diluent.
 - Sonicate for 15-20 minutes to ensure complete dissolution.
 - Make up to volume with the diluent.
 - Filter the solution through a 0.45 µm syringe filter before injection.

3.3.4. Method Development and Validation

- The method should be validated according to ICH guidelines (Q2(R1)).
- Forced Degradation Studies: To establish the stability-indicating nature of the method, the drug should be subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolytic and thermal degradation.[8][9] The method must be able to resolve the main Ravidasvir peak from any degradation products.



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Caption: Logical workflow for HPLC method development and validation.

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